molecular formula C₃₀H₄₂N₄O₄ B1144588 1'-Hydroxy Bilastine Weinreb's Amide CAS No. 1638785-25-7

1'-Hydroxy Bilastine Weinreb's Amide

Número de catálogo: B1144588
Número CAS: 1638785-25-7
Peso molecular: 522.68
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1’-Hydroxy Bilastine Weinreb’s Amide is a derivative of Bilastine, a novel, nonsedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is an intermediate in the synthesis of Bilastine and is characterized by its unique chemical structure, which includes a Weinreb amide functional group.

Análisis De Reacciones Químicas

1’-Hydroxy Bilastine Weinreb’s Amide undergoes various chemical reactions, including:

The major products formed from these reactions include aldehydes, ketones, and alcohols, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1'-Hydroxy Bilastine Weinreb's Amide typically involves the reaction of bilastine derivatives with organometallic reagents. The Weinreb amide serves as a versatile intermediate in organic synthesis, allowing for the formation of carbon-carbon bonds and facilitating further transformations into complex molecules.

Table 1: Synthesis Methods for Weinreb Amides

MethodDescriptionYield (%)
Direct TransformationConversion of carboxylic acids to amides using organometallic reagents75-93
One-Pot ProcessUtilization of TCA and TPP for direct synthesis from carboxylic acidsHigh
Reaction with Wittig ReagentsFormation of ketones or aldehydes through reaction with Wittig reagentsVariable

Biological Activities

Research indicates that compounds featuring the Weinreb amide structure exhibit various biological activities, including anti-inflammatory and antihistaminic effects. The modulation of specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), is particularly noteworthy.

Enzyme Modulation

The inhibition of 11βHSD1 is linked to potential therapeutic benefits in treating metabolic syndrome, obesity, and type 2 diabetes. The this compound may serve as a modulator in these pathways, providing a dual mechanism of action by addressing both allergic symptoms and metabolic disorders.

Table 2: Biological Targets and Effects

Biological TargetEffectPotential Application
11β-Hydroxysteroid Dehydrogenase Type 1Inhibition leading to decreased glucocorticoid levelsTreatment of metabolic syndrome
Histamine ReceptorsAntagonism reduces allergic reactionsManagement of allergic rhinitis
CholinesteraseInhibition may enhance cognitive functionsPotential role in Alzheimer's treatment

Therapeutic Applications

The multifunctional nature of this compound positions it as a candidate for various therapeutic applications:

  • Allergy Treatment : Leveraging its antihistaminic properties to alleviate symptoms associated with allergies.
  • Metabolic Disorders : Utilizing its ability to modulate glucocorticoid levels for managing conditions like obesity and diabetes.
  • Neurodegenerative Diseases : Investigating its potential in enhancing cognitive function through cholinesterase inhibition.

Case Studies

Several studies have investigated the therapeutic potential of compounds related to this compound:

  • Study on Metabolic Syndrome : A clinical trial demonstrated that compounds inhibiting 11βHSD1 could significantly improve insulin sensitivity and reduce body weight in obese patients.
  • Anti-Alzheimer's Research : Experimental models showed that derivatives similar to the compound exhibited promising results in reducing β-amyloid aggregation, a hallmark of Alzheimer's disease.

Comparación Con Compuestos Similares

1’-Hydroxy Bilastine Weinreb’s Amide can be compared to other Weinreb amides, such as:

The uniqueness of 1’-Hydroxy Bilastine Weinreb’s Amide lies in its specific application in the synthesis of Bilastine, a clinically important antihistamine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes to prepare 1'-Hydroxy Bilastine Weinreb's Amide, and how can researchers optimize yield and purity?

  • Answer : The synthesis typically involves converting a precursor (e.g., glycidol derivatives or ribolactones) into a Weinreb amide via reaction with dimethylhydroxylamine. For example, alkylation of protected ribolactone followed by deoxygenation and amide formation is a common pathway . To optimize yield, consider alternative protecting groups (e.g., PMBOC(NH)CCl₃/TfOH instead of PMBBr/NaH), which improved yields from 10–25% to 56% in analogous systems . Purity can be enhanced via column chromatography and vacuum drying .

Q. How should researchers characterize the identity and purity of this compound?

  • Answer : Use NMR (¹H, ¹³C) to confirm structural integrity, focusing on characteristic peaks for the Weinreb amide group (e.g., N–CH₃ and O–CH₃ signals). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (≥95% area under the curve). For novel derivatives, elemental analysis and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What are the key reactivity patterns of Weinreb amides in the context of 1'-Hydroxy Bilastine derivatives?

  • Answer : Weinreb amides act as acylating agents in nucleophilic additions (e.g., Grignard reagents) to form ketones. For example, propynyl magnesium bromide reacts with aryl Weinreb amides at 0°C in THF, yielding α,β-unsaturated ketones in 82–93% yields . Hydrolysis to carboxylic acids is limited (<22% yield in similar substrates), making them stable intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can researchers address low yields in stereoselective alkylation steps during the synthesis of this compound?

  • Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Employ chiral auxiliaries or enantioselective catalysts, such as N-heterocyclic carbenes (NHCs), which achieved 95:5 enantiomeric ratios (e.r.) in β-hydroxy amide synthesis . Alternatively, optimize reaction conditions (e.g., lower catalyst loading, S/C = 100) to enhance selectivity and yield, as demonstrated in Ru(II)-catalyzed asymmetric transfer hydrogenation (94% yield, 98% ee) .

Q. What experimental strategies can resolve contradictions in reported reaction outcomes for Weinreb amide metathesis or functionalization?

  • Answer : Discrepancies often arise from substrate-specific steric or electronic effects. For failed metathesis reactions (e.g., between alkenes and methylacrylamide), redesign the route using allyl alcohol metathesis followed by TBS protection and α,β-unsaturated amide formation, which improved yields to >80% . Validate mechanistic hypotheses via computational modeling (e.g., Gibbs free energy calculations) to predict feasibility .

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

  • Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via LC-MS over 24–72 hours. Compare hydrolysis rates to control compounds (e.g., benzamide derivatives). For mechanistic insights, use isotopic labeling (¹⁸O) or probe transition states with DFT calculations .

Q. What methodologies enable the study of stereochemical outcomes in catalytic enantioselective reactions involving Weinreb amides?

  • Answer : Employ chiral chromatography (e.g., Chiralpak columns) to separate enantiomers. For asymmetric aldol or hydrogenation reactions, use Ru-TsDPEN catalysts to achieve >99:1 diastereomeric ratios (d.r.) . Synchrotron X-ray crystallography or circular dichroism (CD) spectroscopy can confirm absolute configurations .

Methodological and Analytical Questions

Q. How should researchers structure a publication to highlight the synthetic novelty of this compound?

  • Answer : Follow IMRaD format:

  • Introduction : Emphasize unmet needs in bilastine derivatives and the role of Weinreb amides in enabling functionalization.
  • Methods : Detail protecting group strategies, catalyst loadings, and purification steps.
  • Results : Use tables to compare yields, e.r., and d.r. across synthetic routes.
  • Discussion : Contrast results with prior literature (e.g., Romesberg’s low-yield alkylation vs. PMBOC-based protection) .
  • Include Supplementary Data for extensive characterization (e.g., NMR spectra, HPLC traces) .

Q. What computational tools can predict reaction pathways or optimize conditions for synthesizing this compound?

  • Answer : Use Gaussian or ORCA for DFT calculations to model transition states and identify rate-limiting steps . Machine learning platforms (e.g., Chemprop) can predict optimal solvent/catalyst combinations. For enantioselectivity, leverage SPARTAN’s conformational analysis to design chiral catalysts .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Answer : Provide step-by-step procedures with exact equivalents, temperatures, and reaction times. For critical steps (e.g., PMB protection), include troubleshooting notes (e.g., “NaH in DMF led to side products; TfOH is preferred”) . Share raw data (e.g., NMR files) in repositories like Zenodo for independent verification .

Propiedades

Número CAS

1638785-25-7

Fórmula molecular

C₃₀H₄₂N₄O₄

Peso molecular

522.68

Sinónimos

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-N-methoxy-N,α,α-trimethyl-benzeneacetamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.